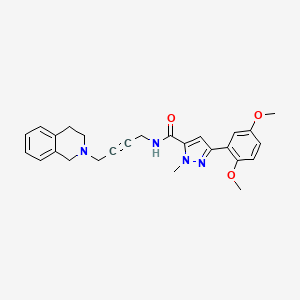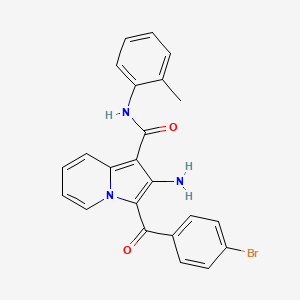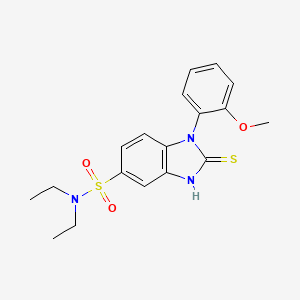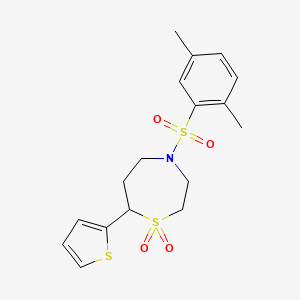![molecular formula C12H15N3O2 B2698375 butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 1095822-84-6](/img/structure/B2698375.png)
butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a chemical compound with the molecular formula C12H15N3O2 . It has a molecular weight of 233.271 . This compound is available from various suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate consists of a pyrrolopyrimidine core with a butyl ester and a methyl group attached . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, such as its solubility in DMSO, are not specified in the available resources . Further experimental studies would be needed to determine these properties.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, focusing on six unique applications:
Anticancer Agents
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate derivatives have shown significant potential as anticancer agents. These compounds can inhibit various kinases, which are crucial for cancer cell proliferation and survival. For instance, some derivatives have demonstrated potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, leading to apoptosis in cancer cells . This makes them promising candidates for developing targeted cancer therapies.
Kinase Inhibitors
This compound is also being explored as a multi-targeted kinase inhibitor. Kinases play a vital role in numerous cellular processes, including cell division and metabolism. By inhibiting these enzymes, butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate derivatives can potentially treat various diseases characterized by abnormal kinase activity, such as cancer and inflammatory disorders .
Anti-inflammatory Agents
Research has indicated that derivatives of this compound can act as anti-inflammatory agents. By inhibiting specific kinases involved in inflammatory pathways, these compounds can reduce inflammation and provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .
Antiviral Agents
There is ongoing research into the antiviral properties of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate derivatives. These compounds have shown potential in inhibiting viral replication by targeting viral enzymes or host cell factors essential for viral life cycles. This application could lead to the development of new antiviral drugs .
Neuroprotective Agents
Some studies suggest that derivatives of this compound may have neuroprotective effects. By modulating kinase activity in neural cells, these compounds could potentially protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This application is particularly promising for developing treatments that can slow down or prevent the progression of these conditions .
Antibacterial Agents
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate derivatives are also being investigated for their antibacterial properties. These compounds can inhibit bacterial enzymes and disrupt bacterial cell processes, making them potential candidates for new antibacterial drugs. This is especially important in the context of rising antibiotic resistance .
Zukünftige Richtungen
The future directions for research on butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate could include further studies on its synthesis, reactions, and potential biological activity. Given the interest in pyrrolopyrimidines in medicinal chemistry, this compound could be a useful starting point for the development of new drugs .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been shown to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, a potential target of this compound, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Result of Action
Related compounds have been shown to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Eigenschaften
IUPAC Name |
butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-4-5-17-12(16)10-9-6-8(2)15-11(9)14-7-13-10/h6-7H,3-5H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWKPWNPPRIYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C2C=C(NC2=NC=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

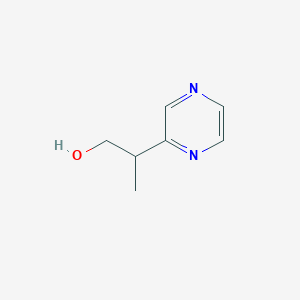
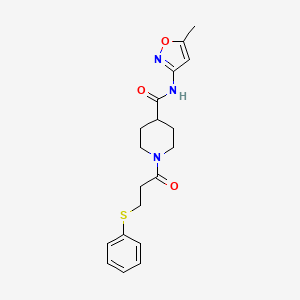
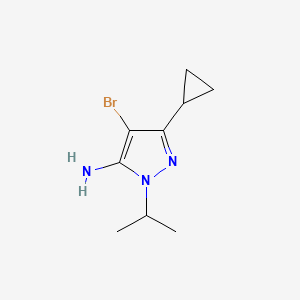
![N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2698298.png)
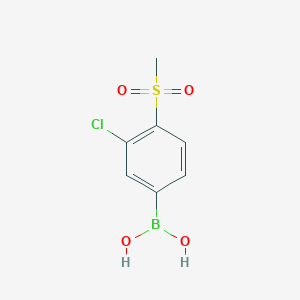
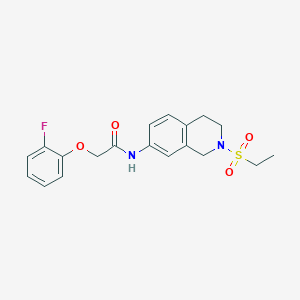
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2698301.png)
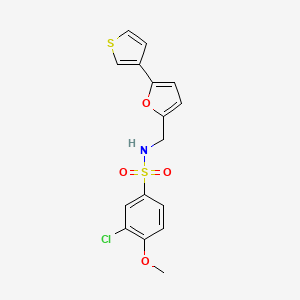
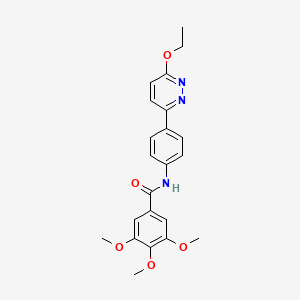
![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2698309.png)
